molecular formula C12H15NO B1521334 4-(2-Phenylethoxy)butanenitrile CAS No. 1152586-72-5

4-(2-Phenylethoxy)butanenitrile

Cat. No.: B1521334
CAS No.: 1152586-72-5
M. Wt: 189.25 g/mol
InChI Key: JXEANTJARTVYBO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Phenylethoxy)butanenitrile typically involves the reaction of 2-phenylethanol with 4-chlorobutanenitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-phenylethanol attacks the carbon atom of the 4-chlorobutanenitrile, displacing the chlorine atom and forming the desired product .

Chemical Reactions Analysis

4-(2-Phenylethoxy)butanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by binding to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding activates the receptors, leading to various physiological responses, including modulation of pain, appetite, and mood. The exact molecular pathways involved in these effects are still under investigation, but the activation of these receptors is a key component of its mechanism of action.

Comparison with Similar Compounds

4-(2-Phenylethoxy)butanenitrile is similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. it is unique in its specific structure, which includes a phenylethoxy group attached to a butanenitrile backbone. This structural difference can result in variations in receptor binding affinity and physiological effects .

Similar compounds include:

These compounds share a common feature of acting as agonists of the CB1 and CB2 receptors but differ in their chemical structures and specific effects.

Properties

IUPAC Name

4-(2-phenylethoxy)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEANTJARTVYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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